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Compound of Interest

Compound Name: 1,1-Dibromo-3-chloroacetone

Cat. No.: B11927860

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of four key
halogenated acetone isomers: 1-fluoroacetone, 1-chloroacetone, 1-bromoacetone, and 1-
iodoacetone. The objective is to offer a comprehensive reference for the identification and
differentiation of these compounds using common spectroscopic techniques. The data
presented is compiled from various experimental sources and is intended to support research
and development in fields where these compounds may be of interest, such as in the synthesis
of pharmaceuticals and other specialty chemicals.

Introduction

Halogenated acetones are a class of alpha-haloketones that exhibit a range of chemical
reactivities and physical properties, largely influenced by the nature of the halogen substituent.
Spectroscopic analysis is a fundamental tool for the characterization of these isomers. This
guide focuses on a comparative analysis of their signatures in Nuclear Magnetic Resonance
(NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for the four
halogenated acetone isomers.

Table 1: *H NMR Spectroscopic Data
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Compound Solvent 0 (CHs) [ppm] 0 (CHz2X) [ppm] J (H-F) [Hz]
4.3 (3JHF), 47.5
1-Fluoroacetone CDCIs 2.22 (d) 4.85 (d)
(3JHF)
1-Chloroacetone CDClIs 2.31 (s) 4.13 (s) N/A
1-Bromoacetone = CDCls 2.37 (s) 3.97 (s) N/A
1-lodoacetone CDCIs 2.3 (s) 3.6 (s) N/A

Note: Data for 1-iodoacetone is estimated based on trends and synthesis reports confirming its
structure by NMR. Specific, publicly available high-resolution spectra are limited.

= 13 1
Compound Solvent 0 (C=0) [ppm] 0 (CHs) [ppm] 0 (CH2X) [ppm]
202.5 (d, 2JCF = 83.5 (d, LJCF =
1-Fluoroacetone CDCIs 26.5
18.5 Hz) 175 Hz)
1-Chloroacetone CDCIs 200.3 27.1 48.9
1-Bromoacetone CDCIs 199.8 27.5 36.5
1-lodoacetone CDCIs ~199 ~28 ~10

Note: Data for 1-iodoacetone is estimated based on established trends in 33C NMR
spectroscopy for alpha-haloketones.

Table 3: Infrared (IR) Spectroscopic Data
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Compound Phase v (C=0) [cm™] v (C-X) [cm™*]
1735 (more polar
1-Fluoroacetone Liquid form), 1715 (less polar  ~1050
form)
1-Chloroacetone Liquid 1725-1740 730
1738 (more polar 697 (more polar form),
1-Bromoacetone Liquid form), 1716 (less polar 660 (less polar form)
form) [1]
1-lodoacetone Not Available ~1710 ~550

Note: The presence of two carbonyl stretching frequencies for fluoroacetone and

bromoacetone is due to the existence of rotational isomers (conformers) in the liquid state.[1]

Data for 1-iodoacetone is estimated based on general trends.

Table 4: Mass Spectrometry (MS) Data

Compound

Molecular Weight

Molecular lon (M*)
[mlz]

Key Fragment lons
[mlz]

43 (CHsCO*, 100%),

1-Fluoroacetone 76.07 76

33 (CH2F%)[2]

43 (CHsCO™*, 100%),
1-Chloroacetone 92.52 92/94 (3:1)

49/51 (CH2CIM)[3][4]

43 (CHsCO*, 100%),
1-Bromoacetone 136.98 136/138 (1:1)

93/95 (CH2Br*)

43 (CH3sCO™, 100%),
1-lodoacetone 183.98 184

141 (CHzI*), 127 (I*)

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
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Compound Solvent Amax (n - 1t*) [nm]
1-Fluoroacetone Not Available Not Available
1-Chloroacetone Cyclohexane 292[3]
1-Bromoacetone Not Available Not Available
1-lodoacetone Acetonitrile ~310

Note: UV-Vis data for these simple halogenated ketones is not widely reported. The value for 1-
iodoacetone is an approximation based on studies of its reactions in acetonitrile. A
bathochromic (red) shift is expected as the halogen size increases.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of halogenated
acetone isomers.

Materials:

Halogenated acetone sample (1-5 mg)

Deuterated solvent (e.g., CDCls, 0.5-0.7 mL)

NMR tube (5 mm diameter)

NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 1-5 mg of the halogenated acetone isomer in
0.5-0.7 mL of deuterated chloroform (CDCIs) directly in a clean, dry 5 mm NMR tube.

e Instrument Setup:
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o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity.
e 1H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 10-15 ppm.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 220-250
ppm.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).

o Phase the spectra and calibrate the chemical shift scale using the residual solvent peak
(CDCls: dH = 7.26 ppm, 6C = 77.16 ppm) or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the carbonyl (C=0) and
carbon-halogen (C-X) bonds.

Materials:
e Halogenated acetone sample (liquid)
e FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates)

Procedure:
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o Sample Preparation: Place a small drop of the neat liquid sample between two salt plates
(e.g., NaCl or KBr) to form a thin film.

e Instrument Setup:
o Ensure the spectrometer sample compartment is purged with dry air or nitrogen.
o Perform a background scan with the empty salt plates.
o Data Acquisition:
o Place the prepared sample in the spectrometer's sample holder.
o Acquire the IR spectrum over the range of 4000-400 cm™1,
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final transmittance or absorbance
spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the
halogenated acetone isomers.

Materials:

» Halogenated acetone sample

o Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron lonization (EI) source
Procedure:

o Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,
dichloromethane or methanol) at a concentration of approximately 100 pg/mL.

e GC Separation:
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o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature
program to separate the analyte from the solvent and any impurities.

e MS Analysis:

o The eluent from the GC is introduced directly into the ion source of the mass
spectrometer.

o lonize the sample using electron ionization (El) at a standard energy of 70 eV.

o Scan a mass range appropriate for the expected molecular weight and fragments (e.qg.,
m/z 30-200).

o Data Analysis: Identify the molecular ion peak and major fragment ions in the resulting mass
spectrum. The isotopic pattern for chlorine (3>Cl:3’Cl = 3:1) and bromine (“°Br:81Br = 1:1)
containing fragments should be analyzed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (Amax) for the n - 1t* transition
of the carbonyl group.

Materials:

Halogenated acetone sample

Spectroscopic grade solvent (e.g., cyclohexane or hexane)

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)
Procedure:

o Sample Preparation: Prepare a dilute solution of the halogenated acetone in the chosen
solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8
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at the Amax.

e Instrument Setup:
o Turn on the spectrophotometer and allow the lamps to warm up.
o Set the wavelength range to scan (e.g., 200-400 nm).

o Data Acquisition:

o Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline
spectrum.

o Rinse the cuvette with the sample solution and then fill it with the sample solution.
o Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

o Data Analysis: Determine the wavelength of maximum absorbance (Amax) from the
spectrum.

Mandatory Visualization
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Caption: Workflow for the spectroscopic comparison of halogenated acetone isomers.
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Caption: Key fragmentation pathways in the mass spectrometry of halogenated acetones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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